molecular formula C20H27NO B1674336 6-(Methylamino)-4,4-diphenyl-3-heptanol CAS No. 38455-85-5

6-(Methylamino)-4,4-diphenyl-3-heptanol

Cat. No.: B1674336
CAS No.: 38455-85-5
M. Wt: 297.4 g/mol
InChI Key: KYHAUJGXNUJCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methylamino)-4,4-diphenyl-3-heptanol (CAS 38455-85-5) is a synthetic compound with a molecular formula of C₂₂H₂₉NO₂ and a molecular weight of 339.47 g/mol . It features a heptanol backbone substituted with a methylamino group at position 6 and two phenyl groups at position 4, with a hydroxyl group at position 3 that influences its pharmacological properties . This compound is primarily recognized in research as a key precursor or metabolite of Noracymethadol Hydrochloride (CAS 5633-25-0), an analgesic and federally controlled opiate used in pain management studies . Its metabolic pathway involves conversion to active forms such as the acetate ester (Noracymethadol acetate), which is noted for exhibiting prolonged opioid effects due to its lipophilicity and slow release from tissues . Pharmacologically, it displays moderate affinity for the μ-opioid receptor and has a half-life of approximately 12 to 24 hours, undergoing metabolic processes like glucuronidation and N-demethylation . In contrast to Methadone (6-Dimethylamino-4,4-diphenyl-3-heptanone), which has a ketone group for greater metabolic stability, the hydroxyl group on this compound facilitates faster conjugation and excretion, making it a subject of interest in comparative metabolic and pharmacokinetic research . A common preparation method involves the monodemethylation of a dimethylamino precursor, 3-acetoxy-6-dimethylamino-4,4-diphenylheptane, as detailed in synthetic protocols . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-(methylamino)-4,4-diphenylheptan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-4-19(22)20(15-16(2)21-3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,19,21-22H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHAUJGXNUJCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276358, DTXSID60959343
Record name 6-(Methylamino)-4,4-diphenyl-3-heptanol
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Record name 6-(Methylamino)-4,4-diphenylheptan-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38455-85-5, 4040-59-9
Record name l-alpha-Noracetylmethadol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Methylamino)-4,4-diphenyl-3-heptanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Methylamino)-4,4-diphenylheptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[2.2.1]heptan-2-ylmethanamine hydrochloride
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Record name NORMETHADOL
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Comparison with Similar Compounds

(a) 6-(Dimethylamino)-4,4-diphenyl-3-heptanol

  • Molecular Formula: C₂₃H₃₁NO₂
  • Key Difference: Replacement of the methylamino group (-NHCH₃) with dimethylamino (-N(CH₃)₂) increases lipophilicity and alters receptor binding kinetics.
  • Pharmacology: This compound is a direct precursor to Levomethadyl Acetate Hydrochloride (LAAM), a long-acting opioid used in addiction therapy. The dimethylamino group enhances μ-opioid receptor affinity compared to the methylamino variant .

(b) Methadone (6-Dimethylamino-4,4-diphenyl-3-heptanone)

  • Molecular Formula: C₂₁H₂₇NO
  • Key Difference : The ketone group at position 3 replaces the hydroxyl group, reducing polar interactions and increasing metabolic stability.
  • Pharmacology: Methadone is a full μ-opioid agonist with a half-life of 24–36 hours, whereas 6-(Methylamino)-4,4-diphenyl-3-heptanol’s hydroxyl group facilitates faster conjugation and excretion .

(c) Levomethadyl Acetate

  • Molecular Formula: C₂₃H₃₁NO₂
  • Key Difference : Acetylation of the hydroxyl group at position 3 converts the compound into a prodrug, delaying onset but prolonging duration (72–96 hours) .

Pharmacological and Metabolic Comparison

Compound Receptor Affinity (μ-opioid) Half-Life (Hours) Metabolic Pathway Key Use
This compound Moderate 12–24 Glucuronidation, N-demethylation Precursor to Noracymethadol
Noracymethadol Hydrochloride High 48–72 Ester hydrolysis to active metabolites Pain management, opioid addiction
Methadone High 24–36 CYP3A4/5-mediated N-demethylation Chronic pain, addiction therapy
Levomethadyl Acetate Very High 72–96 Slow esterase-mediated hydrolysis Long-term opioid maintenance

Sources :

Stereochemical Variants

  • Alpha-methadol (α-6-dimethylamino-4,4-diphenyl-3-heptanol): The (R,R) configuration enhances μ-opioid receptor binding compared to the (S,S) isomer .
  • Beta-methadol : Less clinically relevant due to weaker receptor interactions .
  • Noracymethadol: The methylamino group in this compound reduces metabolic degradation compared to dimethylamino analogues, improving bioavailability .

Preparation Methods

Demethylation of 3-Acetoxy-6-dimethylamino-4,4-diphenylheptane

The monodemethylation of 3-acetoxy-6-dimethylamino-4,4-diphenylheptane (α-acetylmethadol) represents a cornerstone methodology for introducing the methylamino moiety. As detailed in U.S. Patent 3,213,128, this two-step process involves:

  • Reaction with Ethyl Azodicarboxylate :
    The dimethylamino precursor is treated with ethyl azodicarboxylate in an inert hydrocarbon solvent (e.g., benzene) at 50–60°C for 6–12 hours. This step selectively cleaves one methyl group from the dimethylamino functionality, forming an intermediate hydrazinomethyl derivative.

  • Acid Hydrolysis :
    The intermediate is hydrolyzed with 1 N hydrochloric acid at 50–60°C, yielding 3-acetoxy-6-methylamino-4,4-diphenylheptane hydrochloride as a crystalline precipitate. Acid concentrations exceeding 2.5 N are avoided to prevent concurrent deacetylation.

Table 1: Reaction Conditions for Demethylation

Parameter Value
Starting Material 17.6 g (0.05 mol) α-acetylmethadol
Solvent 75 mL benzene
Demethylation Agent 10.0 g (0.057 mol) ethyl azodicarboxylate
Temperature 50–55°C
Hydrolysis Acid 75 mL 1 N HCl
Yield 90% theoretical

Hydrolysis of 3-Acetoxy-6-methylamino-4,4-diphenylheptane

The acetylated intermediate from Section 2.1 undergoes basic hydrolysis to liberate the 3-heptanol group. While not explicitly detailed in the cited patents, standard saponification conditions (e.g., aqueous NaOH or KOH in ethanol at reflux) are employed to cleave the acetoxy ester. This step is critical for generating the free hydroxyl group while preserving the methylamino substituent.

Mechanistic Insight :
The hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, leading to ester cleavage and formation of the sodium salt of the alcohol. Acidification then yields the free this compound.

Optimization Strategies and Yield Enhancement

Solvent Selection in Demethylation

Aromatic hydrocarbons (e.g., benzene, toluene) are preferred for the demethylation step due to their compatibility with ethyl azodicarboxylate and ability to stabilize reactive intermediates. Substituting toluene for benzene may enhance safety without compromising yield, as evidenced by analogous demethylation protocols.

Acid Concentration Control

Maintaining hydrochloric acid concentrations below 2.5 N during hydrolysis prevents premature deacetylation, ensuring stepwise functional group transformation. Elevated temperatures (50–60°C) accelerate hydrolysis while minimizing side product formation.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : The hydroxyl group of this compound exhibits a broad absorption band at 3200–3500 cm⁻¹, while the methylamino C-N stretch appears at 1180–1220 cm⁻¹.
  • ¹H NMR : Key signals include δ 1.45 (m, 2H, CH₂), δ 2.25 (s, 3H, N-CH₃), δ 3.60 (m, 1H, CH-OH), and δ 7.20–7.40 (m, 10H, aromatic).

Crystallization and Purity

Recrystallization from methanol yields the free base as white crystals with a melting point of 78.5–79°C. Residual solvents and byproducts are quantified via HPLC using a C18 column and acetonitrile/water mobile phase.

Industrial Applications and Derivatives

This compound serves as a precursor to methadone analogs, with its acetylated form (α-acetylmethadol) acting as a long-acting opioid agonist. Recent advancements explore its utility in pain management formulations and as a chiral resolving agent in asymmetric synthesis.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methylamino)-4,4-diphenyl-3-heptanol
Reactant of Route 2
6-(Methylamino)-4,4-diphenyl-3-heptanol

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